Fuels, diesel, no. 2

Energy density Fuel economy BTU per gallon

Fuels, diesel, no. 2 (CAS 68476-34-6), also referred to as Grade No.

Molecular Formula
Molecular Weight 0
CAS No. 68476-34-6
Cat. No. B1166840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuels, diesel, no. 2
CAS68476-34-6
SynonymsFuels, diesel, no. 2; DIESELFUEL2-D; DIESEL-2; DIESELNO.2; Fuels, diesel, No 2 Gasoil - unspecified; middle distillate; Diesel fuels no. 2; Einecs 270-676-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fuels, Diesel, No. 2 (CAS 68476-34-6): Baseline Properties and Regulatory Definition for Procurement Decision-Making


Fuels, diesel, no. 2 (CAS 68476-34-6), also referred to as Grade No. 2-D diesel fuel, is a middle-distillate petroleum fraction classified under ASTM D975 as a general-purpose fuel for compression-ignition engines operating under conditions of varying speed and load [1]. It is a complex mixture of saturated hydrocarbons (~75% alkanes and cycloalkanes) and aromatic hydrocarbons (~25%), with carbon numbers predominantly in the C9–C20 range [2]. The substance is a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) and is defined not by a fixed molecular structure but by its distillation range (282–338°C 90% recovery), viscosity limits (1.9–4.1 cSt at 40°C), sulfur grade, and cetane number specification [1][2]. It is the primary commercial diesel fuel in the United States, specified by diesel automakers for normal driving conditions [1].

Why Generic Substitution Among Diesel Fuel Grades Leads to Operational Failure: The Case for Fuels, Diesel, No. 2 Specification Integrity


Fuels, diesel, no. 2 is not interchangeable with its closest in-class analogs—No. 1 diesel, high-sulfur No. 2 diesel, biodiesel (B100), or No. 4 diesel—due to fundamental differences in energy density, viscosity-lubricity profile, sulfur content, PAH burden, and emission performance that directly affect engine durability, fuel economy, regulatory compliance, and aftertreatment system compatibility [1][2]. A generic substitution approach, such as using No. 1 diesel as a drop-in replacement, incurs a measurable 10–11% energy penalty requiring increased fuel consumption to maintain equivalent power output, while No. 4 diesel introduces orders-of-magnitude higher sulfur and ash levels that poison emission control catalysts [1][3]. The evidence below quantifies these differentiation dimensions to support specification-driven procurement and formulation decisions.

Quantitative Evidence Guide: Fuels, Diesel, No. 2 Differentiation Against Closest Analogs for Scientific Procurement


Energy Density Superiority Over No. 1 Diesel: 11% Higher BTU per Gallon

Fuels, diesel, no. 2 delivers approximately 139,500 BTU per gallon, compared to approximately 125,500 BTU per gallon for No. 1 diesel—an 11% energy density advantage [1]. This difference is attributable to the heavier, longer-chain hydrocarbon fraction in No. 2 diesel. The energy content of No. 2 diesel directly translates to superior fuel economy: a vehicle operating on No. 2 diesel requires roughly 10% less fuel volume to perform the same amount of work as one operating on No. 1 diesel [1].

Energy density Fuel economy BTU per gallon

Kinematic Viscosity and Inherent Lubricity Advantage Over No. 1 Diesel

Under the ASTM D975 specification, No. 2-D diesel fuel has a kinematic viscosity range at 40°C of 1.9–4.1 cSt, compared to 1.3–2.4 cSt for No. 1-D diesel [1]. The higher minimum viscosity of No. 2 diesel—1.9 cSt versus 1.3 cSt—provides inherently superior lubricity for fuel injection system components. Industry standards recommend a minimum viscosity of 2 cSt at 40°C at the engine inlet for proper fuel pump operation; No. 2 diesel meets this threshold, whereas No. 1 diesel frequently falls below it [2].

Viscosity Lubricity Fuel injection wear

Cetane Number Regulatory Range Enables Broad Engine Compatibility Versus No. 1 Diesel

Per 40 CFR § 86.113-94, No. 2-D diesel fuel is specified with a cetane number range of 40–50 (ASTM D613), while No. 1-D diesel fuel is allowed a range of 40–54 [1]. A commercially available reference fuel (TrusTec® Diesel Cetane Check Fuel Low, CAS 68476-34-6) has a certified average cetane number of 40.74, placing it at the lower end of the permitted window . Although No. 1 diesel can achieve a higher maximum cetane number (54 vs. 50), the No. 2 diesel range is fully adequate for all standard compression-ignition engines and aligns with engine manufacturer specifications for normal driving conditions [2].

Cetane number Ignition quality Engine compatibility

Emissions Performance Trade-off Versus No. 1 Diesel in Controlled Engine Testing

In a direct head-to-head comparison using a four-cylinder turbocharged direct-injection diesel engine at steady-state full load (1400 rpm), No. 2 diesel fuel was compared against No. 1 diesel fuel and biodiesel [1]. Relative to No. 2 diesel as baseline, No. 1 diesel reduced NOx emissions by 16.1% and brake-specific fuel consumption (BSFC) by 1.2% [1]. This demonstrates that No. 2 diesel sacrifices a measurable margin in NOx emissions and fuel efficiency under these test conditions. However, this trade-off must be weighed against the 11% volumetric energy density advantage of No. 2 diesel, which dominates fuel economy in real-world driving cycles where energy content per gallon governs total fuel consumption.

NOx emissions Brake-specific fuel consumption Engine testing

Sulfur Content Control: Ultra-Low Sulfur (15 ppm) Versus High-Sulfur No. 2 Diesel (5000 ppm)

Within the No. 2-D diesel fuel grade family, ASTM D975 defines three sulfur tiers: S15 (≤15 ppm sulfur, Ultra-Low Sulfur Diesel or ULSD), S500 (≤500 ppm), and S5000 (≤5000 ppm) [1]. The S15 grade is mandated for all on-highway diesel engines in the United States and is required for engines equipped with diesel particulate filters (DPF) and selective catalytic reduction (SCR) aftertreatment systems, as sulfur levels above 15 ppm irreversibly poison emission control catalysts [1]. The S5000 grade, by contrast, is limited to off-road and legacy engine applications that lack sensitive aftertreatment hardware. This intra-grade sulfur differentiation is critical: procurement of the wrong sulfur tier can result in regulatory non-compliance, catalyst deactivation, and voided engine warranties.

Sulfur content Aftertreatment compatibility ULSD

Composition Variability and PAH Content Distinction Versus No. 1 Diesel

Fuels, diesel, no. 2 is a blend of straight-run and catalytically cracked distillate streams, yielding a higher aromatic hydrocarbon content (~25% total aromatics, including measurable levels of polycyclic aromatic hydrocarbons such as phenanthrene, fluoranthene, pyrene, benz[a]anthracene, chrysene, and benzo[a]pyrene) compared to No. 1 diesel [1]. No. 1 diesel, being a straight-run kerosene-range middle distillate, contains lower total aromatics and its boiling range largely eliminates benzene and higher-ring PAHs [1]. The PAH content of No. 2 diesel varies substantially with production method: lightly cracked streams yield ~34% aromatics, while straight-run streams yield ~14% aromatics [2]. In comparison, No. 4 diesel (marine diesel) may contain >10% PAHs, far exceeding No. 2 diesel levels [1]. The European Chemicals Agency classifies Fuels, diesel, no. 2 as Carcinogen Category 2 (H351, dermal route) and notes it 'may cause damage to organs (thymus, liver, bone marrow) through prolonged or repeated exposure' (STOT RE 2, H373) [3].

Polycyclic aromatic hydrocarbons Fuel composition Health hazard

Optimal Application Scenarios for Fuels, Diesel, No. 2 Based on Verifiable Differentiation Evidence


On-Highway Heavy-Duty Truck and Bus Fleets: Exploiting the 11% Energy Density Advantage

For fleet operators running Class 8 trucks and transit buses, the 11% higher energy density of No. 2 diesel (139,500 BTU/gal) over No. 1 diesel (125,500 BTU/gal) directly reduces refueling frequency and total fuel cost per mile [1]. The fuel's viscosity range (1.9–4.1 cSt at 40°C) meets the minimum 2 cSt engine inlet requirement, ensuring adequate high-pressure fuel pump lubrication without supplementary lubricity additives [2]. Procurement of S15-grade (ULSD) No. 2 diesel is mandatory for these applications to protect DPF and SCR aftertreatment systems from sulfur poisoning [3].

Stationary Power Generation and Off-Road Equipment: Balancing Energy Cost and Engine Longevity

In stationary diesel generators and construction/mining equipment operating under varying speed and load conditions—the specific duty cycle for which No. 2-D diesel is designed per ASTM D975 [3]—the fuel's cetane number range (40–50) provides reliable ignition quality without the need for cetane improvers in most ambient conditions [4]. The inherently higher viscosity compared to No. 1 diesel reduces injector wear, extending service intervals. Care must be taken to select the appropriate sulfur grade (S15 vs. S500) based on whether the engine is equipped with emission aftertreatment [3].

Environmental Exposure and Occupational Health Research: PAH Profile as a Key Study Variable

Fuels, diesel, no. 2's established PAH profile (including benzo[a]pyrene, phenanthrene, fluoranthene, and chrysene) and its harmonized CLP classification as Carc. 2 (H351, dermal) and STOT RE 2 (H373, affecting thymus, liver, and bone marrow) make it a defined reference material for toxicological and emission exposure studies [5][6]. The known variability in aromatic content (14–34%) as a function of refining method underscores the need for lot-specific chemical characterization when using commercial No. 2 diesel in research settings [7].

Engine Calibration and Cetane Testing: Defined Reference Fuel Specification

For laboratories performing ASTM D613 cetane number testing, a certified reference fuel meeting the No. 2 diesel specification is available (TrusTec® Diesel Cetane Check Fuel Low, CAS 68476-34-6) with an average cetane value of 40.74 and defined specifications including 28.99% aromatics, 2.29% olefins, and a distillation range from 352.8°F (IBP) to 647.1°F (end point) . This well-characterized reference material provides the consistency required for engine calibration protocols, enabling reproducible cetane number determinations.

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